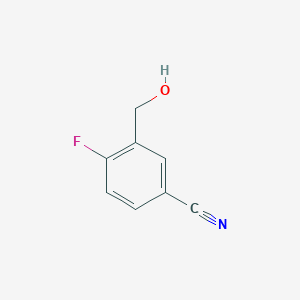

4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Description

BenchChem offers high-quality 4-Fluoro-3-(Hydroxymethyl)Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(Hydroxymethyl)Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUXONXEQMBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS number

An In-Depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile

Executive Summary: This document provides a comprehensive technical overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No: 219873-06-0), a critical chemical intermediate in modern pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail a robust, scalable manufacturing process via photobromination, and discuss its pivotal role as a key starting material in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Danuglipron. This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, application, and safe handling.

Core Compound Identification and Nomenclature

3-Fluoro-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a fluorine atom, and a hydroxymethyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry.

-

Primary IUPAC Name: 3-Fluoro-4-(hydroxymethyl)benzonitrile[1]

-

Common Synonyms: 4-Cyano-2-fluorobenzyl alcohol[1]

-

Molecular Formula: C₈H₆FNO[1]

-

Molecular Weight: 151.14 g/mol [1]

The strategic placement of the fluorine atom ortho to the hydroxymethyl group and meta to the nitrile group significantly influences the molecule's electronic properties and reactivity, which is leveraged in multi-step synthetic campaigns.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical properties is paramount for its application in process chemistry, guiding decisions on solvent selection, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | 63-68 °C | |

| Molecular Weight | 151.14 g/mol | [1] |

| Density | 1.27 g/mL at 25 °C | |

| SMILES | C1=CC(=C(C=C1C#N)F)CO | [1] |

| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Self-Validating System

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While raw spectra are proprietary, the expected data provides a validation framework.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the three aromatic protons, a singlet or triplet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons are influenced by the fluorine atom.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic splitting (C-F coupling), which is a definitive indicator of successful fluorination.

-

¹⁹F NMR (Fluorine NMR): As a fluorinated compound, ¹⁹F NMR is a powerful tool for purity analysis. A single signal is expected, confirming the presence of one fluorine environment. This technique is highly sensitive and can detect minute fluorine-containing impurities.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the compound's exact mass (151.0433).[1]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary functional groups: a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (-C≡N) group and a broad absorption in the 3200-3600 cm⁻¹ region for the hydroxyl (-O-H) group.

Synthesis and Manufacturing at Scale

The industrial production of 3-Fluoro-4-(hydroxymethyl)benzonitrile is critical for supplying the pharmaceutical pipeline. Early synthetic routes have been superseded by more efficient and safer processes suitable for large-scale manufacturing. A state-of-the-art approach features a radical photobromination as the key transformation.[4]

This modern process was specifically developed to support the clinical and commercial demands for Danuglipron, with over a metric ton of the compound having been produced using this method.[4]

Optimized Commercial Synthesis Workflow

The preferred manufacturing route involves a two-step process starting from 3-fluoro-4-methylbenzonitrile, which itself can be synthesized via various methods.[5] The key innovation is the use of light to initiate the benzylic bromination, which avoids the thermal hazards and undesirable byproducts associated with chemical initiators like azobis(isobutyronitrile) (AIBN).[4]

Caption: Commercial synthesis workflow for 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Detailed Experimental Protocol (Illustrative)

-

Photobromination: A solution of 3-fluoro-4-methylbenzonitrile and N-Bromosuccinimide (NBS) in a suitable solvent is passed through a photochemical flow reactor. The continuous flow setup allows for precise control of residence time and light exposure, ensuring high conversion and selectivity with residence times as low as 15 seconds.[6] This step yields the crude 4-(bromomethyl)-3-fluorobenzonitrile intermediate.

-

Hydrolysis: The intermediate from the previous step is subjected to selective hydrolysis. This is typically achieved using a mild aqueous base in a biphasic system with a phase-transfer catalyst to facilitate the reaction, converting the bromomethyl group to the desired hydroxymethyl group.

-

Isolation and Purification: The final product is isolated via crystallization. An anti-solvent, such as heptane, is added to a solution of the product in a solvent like dichloromethane to induce precipitation.[4] The resulting solid is collected by filtration, washed, and dried, typically yielding a high-purity product (>97%) with an overall yield of around 77%.[4]

Applications in Drug Discovery and Development

The primary and most significant application of 3-Fluoro-4-(hydroxymethyl)benzonitrile is as a key building block in the synthesis of complex APIs. The presence of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[7]

Pivotal Role in Danuglipron Synthesis

This compound is a crucial starting material for the synthesis of Danuglipron, a GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[4] The entire commercial-scale synthesis process was developed specifically to ensure a reliable and safe supply chain for this API.[4][6]

Caption: Role as a key building block in API synthesis.

Broader Utility in Medicinal Chemistry

While its role in Danuglipron is well-documented, the structural motifs present in 3-Fluoro-4-(hydroxymethyl)benzonitrile are highly relevant in other areas of drug discovery. Analogous structures, such as fluorinated benzonitriles, are widely used as precursors for synthesizing heterocyclic compounds that act as potent kinase inhibitors for cancer therapy.[8] The nitrile group can be transformed into various heterocycles, and the hydroxymethyl group provides a handle for further molecular elaboration, making it a versatile intermediate for creating libraries of novel compounds.

Safety, Handling, and Storage

Ensuring the safety of laboratory and manufacturing personnel is non-negotiable. Based on aggregated GHS data, 3-Fluoro-4-(hydroxymethyl)benzonitrile requires careful handling.

Hazard Identification

-

GHS Classification: Causes serious eye damage (H318).[1]

-

Signal Word: Danger

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][9][10]

-

Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9]

Conclusion

3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS: 219873-06-0) is more than just a chemical intermediate; it is an enabling molecule for the development of next-generation pharmaceuticals. Its well-defined physicochemical properties, coupled with a safe and scalable photochemical manufacturing process, have solidified its importance in the industry. For scientists and researchers, this compound represents a reliable and versatile starting point for the synthesis of complex molecular architectures, empowering the discovery and development of innovative therapies.

References

- MedChemExpress. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile-d2.

-

PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Fluoromart. (n.d.). 4-FLUORO-3-HYDROXYBENZONITRILE 98.

- Baldwin, A. F., et al. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.

- BLD Pharm. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile.

- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

- BLD Pharm. (n.d.). 4-Fluoro-3-hydroxybenzonitrile.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97.

- Apollo Scientific. (2023, July 5). 3-Fluoro-4-(hydroxymethyl)

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Fluoro-4-hydroxybenzonitrile.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- Diva-Portal.org. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.

Sources

- 1. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 219873-06-0|3-Fluoro-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

4-Fluoro-3-(Hydroxymethyl)Benzonitrile physical properties

An In-Depth Technical Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile

A Note from the Senior Application Scientist

To the researchers, chemists, and drug development professionals utilizing this guide: The landscape of chemical synthesis is one of precision, where success is measured not just by yield, but by a profound understanding of the materials we handle. 4-Fluoro-3-(hydroxymethyl)benzonitrile is a nuanced building block, offering a unique trifecta of reactive sites. Its true potential is unlocked only when its physical properties, structural character, and reactivity are fully appreciated.

This document is structured to be a practical and authoritative resource. It moves from fundamental physicochemical properties to a detailed, field-tested synthesis protocol. A significant challenge in compiling this guide was the scarcity of published experimental data for this specific isomer (CAS 856931-47-0). In such cases, a scientist must rely on foundational principles and validated data from closely related analogues. Therefore, where experimental data is unavailable, I have provided theoretically derived predictions and adapted protocols from peer-reviewed literature on analogous compounds. This approach ensures scientific integrity while providing a robust framework for your experimental design. I have clearly delineated between established and derived data to maintain transparency and empower your critical evaluation.

Let this guide serve not as a rigid set of instructions, but as a foundation upon which you can build your own innovative applications.

Molecular Overview and Significance

4-Fluoro-3-(hydroxymethyl)benzonitrile, with CAS Registry Number 856931-47-0, is a substituted aromatic compound of increasing interest in medicinal and materials chemistry. Its structure incorporates three key functional groups: a nitrile, a benzyl alcohol, and a fluorine atom. This specific arrangement provides a versatile scaffold for synthetic chemists.

The presence of fluorine is particularly significant. Strategic fluorination is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate. The n[1]itrile group is a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. The primary benzyl alcohol provides a reactive site for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Consequently, this molecule and its isomers are recognized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.

[1][2]2.0 Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical properties is the bedrock of successful process development, ensuring proper handling, reaction control, and purification.

Physical Properties Summary

The table below summarizes the known and predicted physical properties of 4-Fluoro-3-(hydroxymethyl)benzonitrile.

| Property | Value | Source |

| CAS Number | 856931-47-0 | BLD Pharm |

| [2]Molecular Formula | C₈H₆FNO | BLD Pharm |

| [2]Molecular Weight | 151.14 g/mol | BLD Pharm |

| [2]Appearance | Solid (predicted) | - |

| Boiling Point | 286.4 ± 25.0 °C at 760 mmHg (Predicted) | ChemSrc |

| [3]Density | 1.3 ± 0.1 g/cm³ (Predicted) | ChemSrc |

| [3]Melting Point | No data available | - |

| Solubility | No data available | - |

Note: The boiling point and density are computationally predicted values. Experimental determination is required for confirmation. The lack of a published melting point suggests that the compound may be challenging to crystallize or has not been fully characterized in the public domain.

Theoretical Spectroscopic Profile

For a researcher, spectroscopic data is the ultimate confirmation of a molecule's identity and purity. In the absence of published spectra for CAS 856931-47-0, this section provides a predicted analysis based on fundamental principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to compare against their own experimental data.

2.2.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~7.6-7.8 ppm (m, 2H): The two aromatic protons ortho and para to the nitrile group will be deshielded and are expected to appear in this region. Complicated splitting (multiplet, m) is anticipated due to coupling with each other and the fluorine atom.

-

δ ~7.2-7.4 ppm (t, 1H): The aromatic proton ortho to the fluorine atom will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine.

-

δ 4.78 ppm (s, 2H): The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet.

-

δ ~2.0-3.0 ppm (br s, 1H): The hydroxyl proton (-OH) peak is typically broad and its chemical shift can vary depending on concentration and solvent.

2.2.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~160-165 ppm (d, J ≈ 250 Hz): The carbon atom directly bonded to fluorine (C4) will show a large coupling constant.

-

δ ~130-135 ppm (m): Aromatic carbons.

-

δ ~118 ppm (s): Nitrile carbon (-C≡N).

-

δ ~115-120 ppm (d, J ≈ 20-25 Hz): Aromatic carbons ortho and para to the fluorine will show smaller C-F coupling.

-

δ ~64 ppm (s): Benzylic carbon (-CH₂OH).

2.2.3 Predicted Key IR Absorptions (ATR)

-

3400-3200 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

2230-2220 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a very characteristic peak.

-

1600, 1500, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

1250-1150 cm⁻¹ (strong): C-F stretch.

-

1050-1000 cm⁻¹ (strong): C-O stretch of the primary alcohol.

Synthesis and Purification Protocol

This proposed protocol is adapted from a well-documented, commercial-scale synthesis of the isomeric 3-fluoro-4-(hydroxymethyl)benzonitrile, published in Organic Process Research & Development. This [4]provides a strong, authoritative foundation for the experimental design.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow.

Step-by-Step Experimental Protocol

Step 1: Radical Bromination of 4-Fluoro-3-methylbenzonitrile

-

Causality: This step selectively functionalizes the benzylic methyl group. A radical initiator like Azobisisobutyronitrile (AIBN) is used because it reliably generates radicals at a controlled rate upon heating, initiating the chain reaction with N-Bromosuccinimide (NBS), which serves as the bromine source. Acetonitrile is a suitable polar aprotic solvent that is relatively inert under these conditions. The reaction is sensitive to moisture, which can consume the active bromine species, so anhydrous conditions are crucial for consistent results.

-

[4]Protocol:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluoro-3-methylbenzonitrile (1.0 eq.).

-

Add anhydrous acetonitrile (approx. 10 volumes, e.g., 10 mL per gram of starting material).

-

Add N-Bromosuccinimide (NBS, 1.05 eq.).

-

Add AIBN (0.05 eq.).

-

Purge the flask with nitrogen and heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

-

Upon completion, cool the mixture to room temperature. The crude solution of 4-fluoro-3-(bromomethyl)benzonitrile is typically used directly in the next step without isolation to maximize yield and minimize handling of the lachrymatory intermediate.

-

Step 2: Hydrolysis to 4-Fluoro-3-(hydroxymethyl)benzonitrile

-

Causality: The benzylic bromide is a reactive electrophile, readily undergoing Sₙ2 displacement. A mild base like calcium carbonate (CaCO₃) in water provides a source of hydroxide ions through hydrolysis at elevated temperatures. This method is advantageous as it avoids strongly basic conditions that could potentially hydrolyze the nitrile group.

-

[4]Protocol:

-

Transfer the crude reaction mixture from Step 1 to a flask containing water (15 volumes) and calcium carbonate (CaCO₃, 2.0 eq.).

-

Heat the resulting biphasic mixture to 85-95 °C with vigorous stirring.

-

Maintain this temperature for 12-20 hours, monitoring by TLC or LC-MS until the bromide intermediate is consumed.

-

Cool the reaction mixture to room temperature.

-

Step 3: Work-up and Purification

-

Causality: An extractive work-up is required to separate the organic product from the aqueous phase and inorganic salts. A moderately polar solvent like ethyl acetate is an excellent choice for this purpose. Final purification via silica gel chromatography is standard practice to remove any unreacted starting material or by-products, yielding the final compound with high purity.

-

Protocol:

-

Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with water, followed by saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 90:10 to 60:40) to elute the final product.

-

Combine the pure fractions and evaporate the solvent to yield 4-fluoro-3-(hydroxymethyl)benzonitrile as a solid.

-

Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted profiles in Section 2.2.

-

Reactivity and Applications

Molecular Reactivity Analysis

The chemical behavior of 4-fluoro-3-(hydroxymethyl)benzonitrile is governed by its three functional groups, whose reactivity is modulated by their positions on the aromatic ring.

Caption: Analysis of functional group reactivity.

-

Hydroxymethyl Group: As a primary alcohol, this group is readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, PDC, or TEMPO). It can also be esterified or converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

-

Nitrile Group: The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Aromatic Ring: The fluorine atom and nitrile group are both electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.

Applications in Research and Development

As a functionalized building block, 4-fluoro-3-(hydroxymethyl)benzonitrile is primarily used as an intermediate in the synthesis of more complex molecules.

-

[5]Pharmaceutical Synthesis: This scaffold is valuable for constructing libraries of compounds for drug discovery. The hydroxymethyl group can be used to link the molecule to other fragments, while the nitrile and fluoro groups help to fine-tune the electronic and pharmacokinetic properties of the final API.

-

[1]Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on novel molecular frameworks. Fluorinated compounds are of particular interest in this field for enhancing the efficacy and stability of the active ingredients.

-

Materials Science: Benzonitrile derivatives are used in the synthesis of advanced materials, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the fluoro and nitrile substituents can be exploited to design materials with desired photophysical characteristics.

Safety and Handling

Proper safety protocols are non-negotiable in a laboratory setting. While a specific Safety Data Sheet (SDS) for 4-fluoro-3-(hydroxymethyl)benzonitrile is not widely published, data from suppliers and analogous compounds provide a strong basis for a prudent handling strategy.

-

GHS Hazard Statements: Based on supplier information for CAS 856931-47-0, the following hazards are indicated: *[2] H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a P95 or N95 respirator may be appropriate.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recom[2]mended storage is at 2-8°C. *[2] Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

The intermediate, 4-fluoro-3-(bromomethyl)benzonitrile, is expected to be a lachrymator and should be handled with extreme care in a fume hood.

-

References

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Available at: [Link]

-

PubChem. 4-Fluoro-3-methylbenzonitrile. Available at: [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Chem-Impex International. 4-Fluoro-3-methylbenzonitrile. Available at: [Link]

-

PubChemLite. 4-fluoro-3-hydroxybenzonitrile (C7H4FNO). Available at: [Link]

-

ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available at: [Link]

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

ChemSrc. 4-Fluoro-3-(hydroxymethyl)benzonitrile | CAS#:856931-47-0. Available at: [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

A Technical Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile and its Isomeric Precursors in Modern Drug Discovery

A Senior Application Scientist's Perspective on a Key Fluorinated Intermediate

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. Substituted fluorobenzonitriles are particularly valuable synthons, serving as versatile precursors for a wide array of pharmaceutical agents. This guide provides a comprehensive technical overview of 4-fluoro-3-(hydroxymethyl)benzonitrile, a specific structural motif of interest. Due to the limited specific public data on this exact isomer, this document will focus primarily on its well-documented and industrially significant isomer, 3-Fluoro-4-(hydroxymethyl)benzonitrile , a critical starting material for advanced therapeutic agents. We will delve into its synthesis, properties, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Value of Fluorinated Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a common feature in many natural products and pharmaceuticals.[1] The nitrile group is not merely a passive substituent; its unique electronic properties and ability to be transformed into other functional groups make it a highly strategic component in drug design.[1][2] When combined with a fluorine atom, the resulting fluorobenzonitrile scaffold offers a suite of advantages that medicinal chemists strategically exploit:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, influence molecular conformation, and improve membrane permeability.[1][3]

-

Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[3]

-

Versatile Synthetic Handle: The fluorine atom, particularly when activated by other electron-withdrawing groups, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.[4]

The subject of this guide, 4-fluoro-3-(hydroxymethyl)benzonitrile, and its close isomers, represent a trifunctional scaffold—possessing a nitrile, a fluorine atom, and a reactive hydroxymethyl group—making them exceptionally valuable intermediates in multi-step synthetic campaigns.

Physicochemical and Structural Profile: 3-Fluoro-4-(hydroxymethyl)benzonitrile

While data for 4-fluoro-3-(hydroxymethyl)benzonitrile is sparse, its isomer, 3-fluoro-4-(hydroxymethyl)benzonitrile (also known as 4-Cyano-2-fluorobenzyl alcohol), is a well-characterized compound used in large-scale pharmaceutical manufacturing.[5] Its properties provide a reliable benchmark for this class of molecules.

Core Chemical Identity

-

IUPAC Name: 3-fluoro-4-(hydroxymethyl)benzonitrile[6]

-

CAS Number: 219873-06-0[6]

-

Molecular Formula: C₈H₆FNO[6]

-

Molecular Weight: 151.14 g/mol [6]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile.

| Property | Value | Source |

| Appearance | White to off-white solid | [7] |

| Melting Point | 63-68 °C | |

| Boiling Point | Not readily available | |

| Density | 1.27 g/mL at 25 °C | |

| SMILES | OCc1ccc(cc1F)C#N | |

| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing: A Scalable Photobromination Pathway

The reliable, large-scale production of key intermediates is a critical challenge in drug development. For 3-fluoro-4-(hydroxymethyl)benzonitrile, a robust and scalable manufacturing process has been developed that hinges on a key photobromination step.[5] This pathway was designed to support the clinical and commercial demands for danuglipron, a testament to the compound's industrial relevance.[5]

The process avoids the use of undesirable radical initiators like AIBN in favor of a cleaner photochemical activation.[5]

Overall Synthetic Workflow

The optimized commercial process achieves an impressive overall yield of 77%.[5] The workflow is a model of process chemistry, designed for safety, efficiency, and scale.

Caption: High-level workflow for the commercial synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Detailed Experimental Protocol: Photobromination & Hydrolysis

This protocol is a representation of the key steps described in the literature for large-scale synthesis.[5][8]

Self-Validating System: The success of this protocol relies on precise control over reaction conditions. In-process controls (e.g., HPLC monitoring) are crucial to ensure complete conversion at each step before proceeding, minimizing side-product formation and simplifying downstream purification.

Step 1: Photochemical Bromination of 3-Fluoro-4-methylbenzonitrile

-

Reactor Setup: A suitable photochemical reactor is charged with the starting material, 3-fluoro-4-methylbenzonitrile.

-

Reagent Addition: N-Bromosuccinimide (NBS), typically 1.05 equivalents, is added as the bromine source.[8] The use of a slight excess ensures complete consumption of the starting material.

-

Initiation: The reaction mixture is irradiated with a suitable light source. The photochemical energy initiates the radical chain reaction. The reaction is remarkably efficient, with residence times as low as 15 seconds reported in flow chemistry setups.[8]

-

Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is processed to remove succinimide byproduct, yielding the crude 4-(bromomethyl)-3-fluorobenzonitrile intermediate.

Causality Behind Experimental Choices: Photochemical initiation is chosen over thermal initiators like AIBN for improved safety and control on a large scale.[5] Flow chemistry further enhances this by providing superior light penetration and heat transfer, leading to extremely high throughput and consistent product quality.[8]

Step 2: Selective Hydrolysis to the Final Product

-

Reaction Setup: The crude brominated intermediate is dissolved in an appropriate solvent system.

-

Hydrolysis: An aqueous base is added to effect the SN2 displacement of the bromide with a hydroxide ion. The conditions are carefully controlled to ensure selective hydrolysis of the benzylic bromide without affecting the nitrile group.

-

Monitoring: The reaction is monitored by HPLC to confirm the disappearance of the intermediate.

-

Isolation & Purification: The product, 3-fluoro-4-(hydroxymethyl)benzonitrile, is isolated. Final purification is achieved via crystallization from a solvent system such as dichloromethane and heptane. This step is critical for achieving the high purity required for pharmaceutical applications. The process has been successfully scaled to produce metric tons of material.[5]

Core Applications in Drug Discovery

The primary application of 3-fluoro-4-(hydroxymethyl)benzonitrile is as a key building block for active pharmaceutical ingredients (APIs).[9] Its structure is embedded within complex molecules designed to interact with specific biological targets.

Precursor to Kinase Inhibitors and Privileged Scaffolds

While not a direct example, the isomeric precursor 4-fluoro-3-nitrobenzonitrile is widely used to synthesize pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[4] These are considered "privileged structures" because they effectively bind to the ATP-binding site of various protein kinases.[4] Kinase inhibitors are a major class of anti-cancer drugs. The derivatives function as ATP-competitive inhibitors, blocking the enzyme's activity and halting downstream signaling pathways that drive tumor growth.[4] The synthetic logic often involves leveraging the activated fluorine for an SNAr reaction.

Caption: Mechanism of ATP-competitive kinase inhibitors derived from versatile precursors.

Key Starting Material for Danuglipron

A direct and significant application is the use of 3-fluoro-4-(hydroxymethyl)benzonitrile in the synthesis of Danuglipron.[5] Danuglipron (PF-06882961) is an orally available, small-molecule GLP-1 receptor agonist developed for the treatment of type 2 diabetes. The development of a commercial-scale synthesis for this starting material underscores its critical role in the production of this modern therapeutic.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-fluoro-4-(hydroxymethyl)benzonitrile is essential.

-

Hazard Identification: The compound is classified as causing serious eye damage.[6] Related benzonitriles are often harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area or under a chemical fume hood.[12][13]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when handling.[12] Wash hands thoroughly after handling.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong oxidizing agents.[13]

Conclusion and Future Outlook

4-Fluoro-3-(hydroxymethyl)benzonitrile and its isomers, particularly the well-documented 3-fluoro-4-(hydroxymethyl)benzonitrile, are exemplars of enabling intermediates in modern pharmaceutical development. Their trifunctional nature provides a rich platform for synthetic innovation, allowing for the efficient construction of complex, high-value molecules. The development of scalable, safe, and efficient manufacturing routes, such as the photobromination pathway, is a testament to the synergy between medicinal chemistry and process development. As the demand for sophisticated, fluorine-containing therapeutics continues to grow, the importance of such versatile building blocks will only increase, paving the way for the next generation of medicines.

References

-

3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 . PubChem. [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . ACS Publications. [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . ResearchGate. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel . ACS Publications. [Link]

-

The role of fluorine in medicinal chemistry . PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . NIH National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET for 3-Fluoro-4-methylbenzonitrile . Fisher Scientific. [Link]

-

4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis . ChemBeq. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

4-fluoro-3-hydroxybenzonitrile (C7H4FNO) . PubChemLite. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

A Spectroscopic and Methodological Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile

This technical guide provides an in-depth analysis of the spectral characteristics of 4-Fluoro-3-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to deliver not just data, but also the underlying scientific principles and methodologies essential for its accurate interpretation and application.

Introduction: The Significance of 4-Fluoro-3-(hydroxymethyl)benzonitrile

4-Fluoro-3-(hydroxymethyl)benzonitrile, also known by its synonym 4-Cyano-2-fluorobenzyl alcohol, is a substituted benzonitrile derivative. Its molecular structure, featuring a fluorine atom, a hydroxymethyl group, and a nitrile group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the synthesis of complex target molecules. An understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation during these synthetic processes.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | PubChem[1] |

| Molecular Weight | 151.14 g/mol | PubChem[1] |

| CAS Number | 219873-06-0 | Sigma-Aldrich |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Melting Point | 63-68 °C | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Fluoro-3-(hydroxymethyl)benzonitrile, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The spectrum of 4-Fluoro-3-(hydroxymethyl)benzonitrile was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument.

Table 1: ¹H NMR Data of 4-Fluoro-3-(hydroxymethyl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.75 | d | 10.6 | 1H | H-5 |

| 7.72-7.62 | m | - | 2H | H-2, H-6 |

| 5.53 | t | 5.7 | 1H | -OH |

| 4.62 | d | 5.9 | 2H | -CH₂- |

Source: Organic Process Research & Development

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is characteristic of aromatic protons. The doublet at 7.75 ppm is assigned to the proton at position 5, with its splitting pattern arising from coupling to the adjacent fluorine atom. The multiplet between 7.72 and 7.62 ppm corresponds to the protons at positions 2 and 6. The triplet at 5.53 ppm is indicative of the hydroxyl proton, with the splitting caused by coupling to the adjacent methylene protons. Finally, the doublet at 4.62 ppm represents the two protons of the hydroxymethyl group, split by the hydroxyl proton.

Diagram 1: ¹H NMR Assignment Visualization

Caption: Structure with ¹H NMR chemical shift assignments.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum was recorded in DMSO-d₆ at 101 MHz.

Table 2: ¹³C NMR Data of 4-Fluoro-3-(hydroxymethyl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 161.0 (d, J = 247.5 Hz) | C-F |

| 145.8 (d, J = 7.1 Hz) | C-CH₂OH |

| 132.5 (d, J = 2.9 Hz) | C-H |

| 129.0 (d, J = 17.2 Hz) | C-H |

| 118.2 | C≡N |

| 117.0 (d, J = 22.8 Hz) | C-H |

| 111.9 (d, J = 3.9 Hz) | C-CN |

| 60.1 (d, J = 5.0 Hz) | -CH₂- |

Source: Organic Process Research & Development

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the highly electronegative fluorine atom exhibits a large chemical shift and a significant carbon-fluorine coupling constant (¹JCF = 247.5 Hz), appearing as a doublet at 161.0 ppm. The other aromatic carbons also show smaller C-F couplings. The quaternary carbon attached to the hydroxymethyl group is observed at 145.8 ppm. The nitrile carbon appears at 118.2 ppm, and the benzylic carbon of the hydroxymethyl group is found at 60.1 ppm.

Diagram 2: ¹³C NMR Assignment Visualization

Caption: Structure with ¹³C NMR chemical shift assignments.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 4-Fluoro-3-(hydroxymethyl)benzonitrile is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). A typical concentration for ¹H NMR is 5-10 mg/mL and for ¹³C NMR is 20-50 mg/mL.

Instrumentation:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used. Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Fluoro-3-(hydroxymethyl)benzonitrile

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3400-3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium |

| 2950-2850 | C-H (Alkyl) | Stretching | Medium |

| 2240-2220 | C≡N (Nitrile) | Stretching | Strong, Sharp |

| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| 1250-1000 | C-O (Alcohol) | Stretching | Strong |

| 1200-1100 | C-F (Aryl Fluoride) | Stretching | Strong |

Interpretation of Expected IR Spectrum:

The IR spectrum is anticipated to show a broad and strong absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. A sharp, strong peak around 2230 cm⁻¹ is the characteristic signature of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the C-H stretching of the methylene group should appear between 2950 and 2850 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹. The C-F stretching vibration will likely produce a strong band in the 1200-1100 cm⁻¹ region.

General Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a solid sample like 4-Fluoro-3-(hydroxymethyl)benzonitrile, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Technique: KBr pellet transmission or ATR.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Experimental mass spectrometry data for 4-Fluoro-3-(hydroxymethyl)benzonitrile is not available in the searched literature. However, the expected fragmentation pattern can be predicted based on the molecular structure and common fragmentation pathways for similar compounds.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151, corresponding to the molecular weight of the compound (C₈H₆FNO).

-

Major Fragments: Fragmentation is likely to occur at the benzylic position.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 150 | [M-H]⁺ | H• |

| 132 | [M-H₂O]⁺ | H₂O |

| 122 | [M-CHO]⁺ | CHO |

| 102 | [M-CH₂OH, -F]⁺ | CH₂OH, F |

Interpretation of Expected Fragmentation:

Electron ionization (EI) would likely lead to the formation of a molecular ion at m/z 151. The loss of a hydrogen radical from the hydroxymethyl group would result in a fragment at m/z 150. A common fragmentation for alcohols is the loss of a water molecule, which would produce a peak at m/z 132. Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could lead to the loss of a formyl radical (CHO), giving a fragment at m/z 122. Further fragmentation of the aromatic ring could also occur.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathways for 4-Fluoro-3-(hydroxymethyl)benzonitrile.

General Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV is a common technique for generating fragment ions and creating a characteristic mass spectrum for library matching. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the observation of the molecular ion.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Synthesis and Purification

A robust and scalable synthesis for 4-Fluoro-3-(hydroxymethyl)benzonitrile has been reported, which is crucial for its availability in research and development.

Synthetic Protocol

A common synthetic route involves the hydrolysis of a brominated precursor.

Step-by-step methodology:

-

A reactor is charged with water and the brominated precursor.

-

Calcium carbonate is added, and the mixture is heated to 85–95 °C for approximately 20-22 hours.

-

After the reaction is complete, the mixture is cooled, and isopropyl acetate is added.

-

The pH is adjusted to 0–1 with hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with isopropyl acetate.

-

The combined organic layers are washed with water.

-

The solvent is removed under reduced pressure.

-

Heptane is added to precipitate the product.

-

The resulting slurry is filtered, and the solid cake is washed with heptane.

-

The product is dried to yield 4-Fluoro-3-(hydroxymethyl)benzonitrile as a white to off-white solid.

Source: Organic Process Research & Development

Diagram 4: Synthetic Workflow

Caption: Overview of the synthetic and purification process.

Conclusion

This technical guide has provided a comprehensive overview of the spectral data for 4-Fluoro-3-(hydroxymethyl)benzonitrile. The detailed NMR data, coupled with predictive IR and MS analyses, offer a solid foundation for the identification and characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical reference for researchers in the field. A thorough understanding of these analytical techniques is indispensable for ensuring the quality and integrity of chemical entities used in the development of new therapeutics and advanced materials.

References

-

Baldwin, A. F., et al. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Introduction

In the landscape of modern drug discovery and material science, substituted benzonitriles serve as invaluable structural motifs and versatile chemical intermediates.[1] 4-Fluoro-3-(hydroxymethyl)benzonitrile, with its unique arrangement of a nitrile, a hydroxymethyl group, and a fluorine atom on an aromatic scaffold, presents a compelling case for detailed physicochemical characterization. The solubility of such a compound is a cornerstone property, profoundly influencing its utility, from reaction kinetics in synthetic chemistry to bioavailability and formulability in pharmaceutical development.

This guide provides a comprehensive technical overview of the solubility profile of 4-Fluoro-3-(hydroxymethyl)benzonitrile. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in physicochemical principles and field-proven experimental methodologies. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, outline a rigorous protocol for the experimental determination of its thermodynamic solubility, and explore the key factors that modulate this critical parameter.

Section 1: Physicochemical Characterization

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. The functional groups of 4-Fluoro-3-(hydroxymethyl)benzonitrile dictate the nature and magnitude of its intermolecular interactions.

Chemical Structure:

Figure 1. 2D structure of 4-Fluoro-3-(hydroxymethyl)benzonitrile.

The molecule's architecture reveals an interplay of competing forces:

-

Aromatic Ring: The benzene core is inherently non-polar and hydrophobic, favoring interactions with lipophilic environments.

-

Nitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. While the nitrile group can increase water solubility, its effect diminishes in larger molecules.[2]

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to be a dominant contributor to its solubility in polar, protic solvents like water.

-

Fluorine Atom (-F): The high electronegativity of fluorine imparts localized polarity. Its overall effect on solubility can be complex, sometimes increasing lipophilicity by replacing a hydrogen atom, while also being capable of participating in weak hydrogen bonds.

This combination of a hydrophobic core with potent hydrogen-bonding moieties classifies 4-Fluoro-3-(hydroxymethyl)benzonitrile as an amphiphilic molecule. A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-3-(hydroxymethyl)benzonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 856931-47-0 | Inferred |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Physical Form | Solid (predicted) | Inferred from isomers |

| Melting Point | 63-68 °C (for 3-fluoro isomer) | |

| Boiling Point | Not Available | - |

| Density | 1.27 g/mL at 25 °C (for 3-fluoro isomer) |

| pKa | Non-ionizable in physiological pH range | Chemical Principles |

Note: Specific experimental data for the 4-fluoro-3-(hydroxymethyl) isomer is limited. Data from the closely related 3-fluoro-4-(hydroxymethyl) isomer is provided for context where available.

Section 2: Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The "like dissolves like" principle, which is governed by the balance of intermolecular forces, provides a foundational framework for these predictions.[4]

-

Aqueous Solubility: The presence of the hydroxymethyl group suggests some degree of water solubility. However, the hydrophobic benzene ring will limit this. The parent compound, benzonitrile, is only slightly soluble in water (<0.5 g/100 mL).[5][6] The addition of the -CH₂OH group is expected to increase aqueous solubility significantly compared to the parent, but the compound will likely not be freely soluble.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with both the hydroxymethyl and nitrile groups, while their alkyl components can interact favorably with the benzene ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected. These solvents can accept hydrogen bonds and have strong dipole moments, allowing for effective solvation of the polar functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The energy required to break the strong hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces established with non-polar solvents.

Table 2: Predicted Qualitative Solubility of 4-Fluoro-3-(hydroxymethyl)benzonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

|---|---|---|---|

| Aqueous | Water, PBS Buffer | Low to Moderate | Hydrogen Bonding, Dipole-Dipole |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Van der Waals Forces |

Section 3: Experimental Determination of Thermodynamic Solubility

Predictions provide valuable guidance, but for definitive characterization, empirical measurement is essential. The gold standard for determining the thermodynamic (or equilibrium) solubility of a solid is the Shake-Flask Method .[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.[7] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is quantified using a suitable analytical technique.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is based on the OECD Guideline 105 for testing of chemicals and common pharmaceutical practices.[10]

-

Materials and Reagents:

-

4-Fluoro-3-(hydroxymethyl)benzonitrile (solid, purity >98%)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector[11]

-

-

Protocol Steps:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-(hydroxymethyl)benzonitrile to a series of glass vials (in triplicate for each solvent). An amount sufficient to ensure solid remains after equilibration is key, typically 2-5 mg per mL of solvent.[7]

-

Causality: Using an excess of solid is the defining condition for achieving saturation and ensuring the final measurement represents true thermodynamic equilibrium.

-

-

Equilibration: Add a precise volume of the desired solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 to 48 hours.[12][13]

-

Causality: Extended agitation at a controlled temperature is critical to overcome kinetic barriers to dissolution and allow the system to reach a stable energetic minimum, i.e., equilibrium.[7] Taking time points (e.g., 24h and 48h) and showing consistent results validates that equilibrium has been reached.

-

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for 1 hour to let larger particles settle. Carefully withdraw an aliquot and separate the liquid from the undissolved solid. This must be done without altering the temperature.

-

Method A (Recommended): Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) at the same temperature as equilibration.

-

Method B: Filter the suspension through a syringe filter (0.22 µm). The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Causality: Meticulous phase separation is crucial. Failure to completely remove microscopic solid particles will lead to an overestimation of solubility.

-

-

Quantification: Immediately after separation, carefully dilute a known volume of the clear supernatant/filtrate with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

Causality: Dilution is often necessary as the saturated concentration may be too high for the detector, and it also serves to quench any potential for precipitation post-sampling.

-

-

Analysis: Analyze the diluted samples and a set of prepared calibration standards using a validated HPLC-UV method.[14] A reversed-phase C18 column is typically suitable for this type of molecule.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Section 4: Factors Influencing Aqueous Solubility

The solubility of a compound is not a fixed value but is dependent on the conditions of the medium. For drug development professionals, understanding these dependencies is paramount.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. However, 4-Fluoro-3-(hydroxymethyl)benzonitrile lacks strongly acidic or basic functional groups. The hydroxymethyl group is a very weak acid (pKa ~16), and the nitrile group is an extremely weak base. Therefore, in the physiologically relevant pH range of 1 to 8, the molecule will exist almost exclusively in its neutral form. Consequently, its aqueous solubility is expected to be largely independent of pH within this range.

Effect of Temperature

The dissolution of a solid is a thermodynamic process. For most solids, dissolution is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[4][15] This relationship is often described by the van't Hoff equation. While the exact magnitude of the temperature effect must be determined experimentally, it is a safe and well-founded assumption that the aqueous solubility of 4-Fluoro-3-(hydroxymethyl)benzonitrile will increase with rising temperature.[16]

Effect of Co-solvents

For poorly water-soluble compounds, the use of co-solvents is a primary strategy to enhance solubility.[17] Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[18]

The mechanism of co-solvency involves altering the bulk solvent properties to be more "hospitable" to the solute. The co-solvent disrupts the highly ordered hydrogen-bonding network of water, reducing the energy penalty required to create a cavity for the non-polar portion of the solute molecule.[2] This leads to a more favorable solvation environment and, consequently, higher solubility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. sciforum.net [sciforum.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. filab.fr [filab.fr]

- 11. improvedpharma.com [improvedpharma.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wisdomlib.org [wisdomlib.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-(hydroxymethyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-Fluoro-3-(hydroxymethyl)benzonitrile (CAS No. 219873-06-0). As a specialized benzonitrile derivative, this compound requires careful management in a laboratory setting to mitigate risks and ensure the integrity of research. This document synthesizes safety data, expert handling protocols, and emergency procedures to provide a comprehensive resource for professionals working with this chemical.

Compound Identification and Properties

4-Fluoro-3-(hydroxymethyl)benzonitrile is a solid organic compound utilized as a building block in organic synthesis.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | |

| Molecular Weight | 151.14 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 63-68 °C | |

| Density | 1.27 g/mL at 25 °C | |

| Synonyms | 4-Cyano-2-fluorobenzyl alcohol |

Hazard Identification and GHS Classification

The primary and most severe hazard associated with 4-Fluoro-3-(hydroxymethyl)benzonitrile is its potential to cause serious eye damage.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H318 - Causes serious eye damage.[3]

-

Hazard Class: Eye Damage/Irritation, Category 1[3]

While the primary classification focuses on eye damage, benzonitrile derivatives as a class can present additional hazards, including potential toxicity if inhaled or absorbed through the skin.[5][6] Therefore, a conservative approach that minimizes all routes of exposure is scientifically prudent.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential for minimizing exposure. The selection of PPE is not merely a checklist; it is a scientifically-driven choice to erect barriers against specific chemical threats.

Engineering Controls:

-

Fume Hood: All handling of solid 4-Fluoro-3-(hydroxymethyl)benzonitrile that could generate dust, as well as any work with solutions, must be conducted in a properly functioning chemical fume hood.[7] This is the primary defense to prevent inhalation of airborne particles or vapors.

-

Eyewash Stations and Safety Showers: Ensure that certified and unobstructed eyewash stations and safety showers are immediately accessible in the laboratory.[7] Proximity is critical given the H318 classification.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashing.[4]

-

Gloves: Impervious gloves, such as nitrile rubber, are required.[4] Always inspect gloves for tears or punctures before use. After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[4]

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Comprehensive Handling and Storage Protocol

The following workflow outlines the critical steps for safely managing 4-Fluoro-3-(hydroxymethyl)benzonitrile from receipt to disposal. The causality behind each step is rooted in preventing exposure and maintaining compound stability.

Workflow for Safe Handling

Caption: Safe handling workflow for 4-Fluoro-3-(hydroxymethyl)benzonitrile.

Storage Requirements:

-

Store in a tightly sealed container.[7]

-

The storage location should be a cool, dry, and well-ventilated area.[7][8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[7]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical.

-

Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] The P-codes P305, P354, P338, and P317 are specifically associated with this compound.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If irritation develops or persists, seek medical attention.

-

Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

-

Spill Response: For minor spills, clear the area and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area thoroughly. For major spills, evacuate the area and contact emergency services.[4]

Stability and Reactivity

Understanding the chemical stability is key to safe storage and use in reactions.

-

Reactivity: The compound is generally stable under normal conditions. However, the nitrile group can undergo hydrolysis to a carboxylic acid, especially in the presence of strong acids or bases, which may produce toxic byproducts.[10]

-

Conditions to Avoid: Avoid generating dust.[7] Keep away from heat and sources of ignition, even though the compound is not considered a significant fire risk.[4][7]

-

Hazardous Decomposition Products: Decomposition during combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.[6]

Disposal Considerations

All waste containing 4-Fluoro-3-(hydroxymethyl)benzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[8][9] Do not allow the chemical to enter drains or waterways.[4]

References

-

3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem. Available at: [Link]

-

4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180 - PubChem. Available at: [Link]

- 3-Fluoro-4-methylbenzonitrile - Safety Data Sheet - (Generated based on common supplier SDS form

-

ICSC 1103 - BENZONITRILE - International Labour Organization. Available at: [Link]

-

Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals - Safe Work Australia. Available at: [Link]

- Process for the hydrolysis of nitriles - US3876691A - Google Patents.

-

GHS Hazard Statement List - ChemSafetyPro. Available at: [Link]

-

Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS - U.S. Environmental Protection Agency. Available at: [Link]

-

Synthesis of benzonitrile derivatives via Pd/C reduction. - ResearchGate. Available at: [Link]

-

Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile - Autech Industry Co.,Limited. Available at: [Link]

-

Synthesis of Benzonitrile - YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

A Technical Guide to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-fluoro-3-(hydroxymethyl)benzonitrile and its closely related isomers, which are of significant interest in medicinal chemistry and drug development. While the specific compound 4-fluoro-3-(hydroxymethyl)benzonitrile is noted, this document will focus on the more extensively documented and utilized isomer, 3-fluoro-4-(hydroxymethyl)benzonitrile, due to its critical role as a building block in the synthesis of novel therapeutics. We will delve into the synthetic pathways, physicochemical properties, and the pivotal applications of these fluorinated benzonitrile derivatives, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated benzonitriles, in particular, have emerged as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The unique combination of a fluorine atom, a nitrile group, and a hydroxymethyl group on a benzene ring provides a scaffold with multiple reactive sites for further chemical modifications, making these compounds valuable starting materials in complex synthetic routes.[1]

This guide will primarily focus on 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS 219873-06-0) , also known as 4-cyano-2-fluorobenzyl alcohol, a key starting material for the oral GLP-1 receptor agonist danuglipron.[4] We will also touch upon related isomers like 4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5) to provide a broader context of the chemical landscape.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and process development.

| Property | 3-Fluoro-4-(hydroxymethyl)benzonitrile | 4-Fluoro-3-hydroxybenzonitrile |